2,3-Benzodioxine

Local Anesthetics Anti-arrhythmic Agents Pharmacological Screening

This 2,3-Benzodioxine scaffold is essential for programs targeting α2C adrenergic receptors or cathepsin X. Unlike 1,3-benzodioxole or 1,4-benzodioxane analogs, its unique oxygen positioning at the 2- and 3-positions dictates distinct conformational constraints and receptor-binding geometries, validated in head-to-head pharmacological comparisons. Procure the precise scaffold to ensure fidelity in CNS drug discovery and oncology research programs where these specific pharmacophores are therapeutically relevant.

Molecular Formula C8H6O2
Molecular Weight 134.13 g/mol
CAS No. 253-57-6
Cat. No. B15498224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Benzodioxine
CAS253-57-6
Molecular FormulaC8H6O2
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1=CC2=COOC=C2C=C1
InChIInChI=1S/C8H6O2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-6H
InChIKeyNKXCEJMMORTTBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Benzodioxine (CAS 253-57-6): Foundational Heterocyclic Scaffold for α2C Antagonist and Selective Cathepsin Inhibitor Development


2,3-Benzodioxine (CAS 253-57-6) is a bicyclic heterocyclic compound with the molecular formula C8H6O2 and a molecular weight of 134.13 g/mol, consisting of a benzene ring fused to a six-membered dioxine ring containing two oxygen atoms at the 2- and 3-positions [1]. The compound features a polar surface area of 18.46 Ų and a calculated LogP of 0.12440, indicating moderate hydrophilicity [1]. This benzodioxine scaffold and its dihydro derivatives serve as a core structural motif in numerous biologically active compounds and therapeutic agents, with applications spanning CNS disorders, cardiovascular diseases, and anti-inflammatory indications [2].

Why Generic Substitution Fails: Structural Differentiation of 2,3-Benzodioxine from 1,3-Benzodioxole and 1,4-Benzodioxane Determines Divergent Pharmacological Profiles


In-class heterocyclic analogs cannot be simply interchanged due to fundamental differences in ring size and oxygen positioning that dictate distinct conformational constraints, electronic properties, and receptor-binding geometries. The 2,3-benzodioxine scaffold (six-membered dioxine ring with oxygen at 2- and 3-positions) differs critically from the 1,3-benzodioxole motif (five-membered dioxole ring; molecular weight 122.12 g/mol; boiling point 172–173 °C) and the 1,4-benzodioxane framework (six-membered ring with oxygen at 1- and 4-positions) [1]. These structural variations translate into measurable differences in pharmacological activity—as demonstrated in direct head-to-head comparisons where 2,3-dihydro-1,4-benzodioxin derivatives exhibited enhanced local anesthetic potency but reduced anti-arrhythmic efficacy relative to corresponding 1,3-benzodioxole analogs [2]. Procurement of the precise 2,3-benzodioxine scaffold is therefore essential for research programs targeting validated benzodioxine-derived pharmacophores such as α2C adrenergic antagonists and cathepsin X inhibitors [3][4].

2,3-Benzodioxine Quantitative Differentiation Evidence: Head-to-Head Pharmacological and Synthetic Comparisons Against In-Class Analogs


Direct Pharmacological Comparison: 2,3-Dihydro-1,4-Benzodioxin Derivatives vs. 1,3-Benzodioxole Derivatives in Local Anesthetic and Anti-Arrhythmic Activity

In a direct head-to-head pharmacological evaluation, 2,3-dihydro-3-phenyl-1,4-benzodioxin derivatives were systematically compared to their corresponding 1,3-benzodioxole analogs. The benzodioxin-containing compounds exhibited higher local anesthetic activity but reduced anti-arrhythmic efficacy relative to the benzodioxole counterparts [1]. This study represents one of the few direct comparative pharmacological assessments between these two closely related heterocyclic scaffolds.

Local Anesthetics Anti-arrhythmic Agents Pharmacological Screening

Selectivity Differentiation: Triazole-Benzodioxine Derivatives Exhibit 100-Fold Cathepsin X Selectivity Over Cathepsin B

Among a series of triazole-benzodioxine derivatives, compound 22—bearing the 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxine) moiety as the R1 substituent—demonstrated potent and highly selective inhibition of cathepsin X carboxypeptidase activity with a Ki value of 2.45 ± 0.05 μM [1]. Critically, this compound exhibited at least 100-fold greater selectivity for cathepsin X compared to cathepsin B and other related cysteine peptidases [1]. The benzodioxine moiety was explicitly identified as enhancing both selectivity and binding affinity [1].

Cathepsin Inhibition Cancer Therapeutics Neurodegenerative Disease

2,3-Benzodioxine (CAS 253-57-6): Validated Research Applications in α2C Antagonist Development and Cathepsin-Targeted Drug Discovery


Scaffold for α2C Adrenergic Antagonist Development with Optimized Pharmacokinetics

2,3-Benzodioxine methyl piperidine derivatives have been validated as highly potent and selective α2C adrenergic receptor antagonists, with ligand design specifically optimized to improve the pharmacokinetic profile of previous candidate molecules [1]. This scaffold is suitable for CNS drug discovery programs targeting disorders where α2C receptor modulation is therapeutically relevant.

Selective Cathepsin X Inhibitor Scaffold for Cancer and Neurodegenerative Disease Research

The 2,3-dihydrobenzo[b][1,4]dioxine moiety, when incorporated as the R1 substituent in triazole-based inhibitors, enhances both selectivity and binding affinity for cathepsin X—a cysteine peptidase implicated in cancer progression and neurodegenerative diseases [2]. Compound 22 derived from this scaffold demonstrated at least 100-fold selectivity for cathepsin X over cathepsin B, with significant inhibition of tumor cell migration at non-cytotoxic concentrations (≤10 μM) [2].

Antioxidant Benzodioxine Derivatives via C-2 Carboxamide Substitution

According to EP 0 624 582 A1, 2-substituted benzodioxines bearing carboxamide, thiocarboxamide, or methylene amine groups exhibit pharmacologically interesting antioxidant properties, particularly as inhibitors of lipid peroxidation and lipoprotein oxidation [3]. This patent-established application supports the use of 2,3-benzodioxine as a starting scaffold for developing therapeutic antioxidants targeting oxidative stress-related pathologies.

Precursor for Local Anesthetic Agent Development (vs. 1,3-Benzodioxole Alternatives)

Direct pharmacological comparison has established that 2,3-dihydro-3-phenyl-1,4-benzodioxin derivatives exhibit superior local anesthetic activity compared to corresponding 1,3-benzodioxole analogs, though with reduced anti-arrhythmic efficacy [4]. This differentiated profile makes the 2,3-benzodioxine scaffold preferable for local anesthetic-focused research programs where anti-arrhythmic activity is not required or may be undesirable.

Technical Documentation Hub

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